4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide typically involves the reaction of dodecylbenzene with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with diethanolamine to form the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of catalysts and advanced purification techniques ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of 4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, from enhancing chemical reactions to improving the efficacy of cleaning agents.
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide used in medical applications.
Sulfamethoxazole: Widely used as an antibiotic.
Saccharin: A sulfonamide-based artificial sweetener.
Uniqueness
4-Dodecyl-N,N-bis(2-hydroxyethyl)benzene-1-sulfonamide is unique due to its long dodecyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the stabilization of emulsions.
Properties
CAS No. |
85077-82-3 |
---|---|
Molecular Formula |
C22H39NO4S |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
4-dodecyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-22(16-14-21)28(26,27)23(17-19-24)18-20-25/h13-16,24-25H,2-12,17-20H2,1H3 |
InChI Key |
MOKPZHYFFOBSGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.